4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]butanamide
Description
Historical Development of Quinazoline-Based Compounds
Quinazoline chemistry originated in 1869 with Johann Peter Griess’s synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline via the reaction of cyanogens with anthranilic acid. Early nomenclature inconsistencies persisted until Widdege standardized the term “quinazoline” in 1887, resolving prior designations like benzyleneamidine or 5,6-benzopyrimidine. The field advanced significantly in 1903 when Siegmund Gabriel developed a practical synthesis route for unsubstituted quinazoline, enabling systematic exploration of its derivatives.
Key milestones include:
These advances established quinazoline as a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets due to inherent blood-brain barrier permeability.
Classification and Research Significance of Dihydroquinazolin Derivatives
Dihydroquinazolinones, characterized by a partially saturated pyrimidine ring, occupy a critical niche due to their enhanced stability and tunable reactivity compared to fully aromatic analogs. Substituent positioning profoundly influences their properties:
- Benzenoid ring substitutions (C6–C8): Modulate electronic effects and intermolecular interactions
- Pyrimidine ring modifications (N1, N3, C2, C4): Dictate hydrogen-bonding capacity and metabolic stability
- 3,4-Dihydro saturation : Reduces ring aromaticity, increasing susceptibility to targeted functionalization
The 4-oxo group in 3,4-dihydroquinazolin-4-ones enables diverse derivatization at C2 and C3, making these intermediates pivotal for synthesizing bioactive molecules.
Position of Target Compound within Quinazoline Research Landscape
The subject compound integrates three strategic modifications to the dihydroquinazolinone core:
- C2 sulfanyl linkage : Connects a cyclopentylcarbamoylmethyl group, introducing steric bulk and hydrogen-bonding motifs
- C3 butanamide chain : Provides flexibility for target engagement while maintaining metabolic stability
- N-substituted tetrahydrofuranmethyl : Enhances solubility through oxygen-mediated polarity
This architecture aligns with Structure-Activity Relationship (SAR) principles emphasizing:
Academic Significance of Functionalized Quinazoline Derivatives
Functionalization at multiple positions enables precise modulation of physicochemical and pharmacological properties:
- Solubility optimization : Polar groups like the tetrahydrofuranmethyl moiety counteract inherent quinazoline hydrophobicity
- Target selectivity : Carbamoyl and sulfanyl groups provide hydrogen-bond donors/acceptors for specific enzyme interactions
- Synthetic versatility : The 3,4-dihydroquinazolin-4-one core supports sequential modifications via:
Recent studies demonstrate that such multifunctional derivatives exhibit improved pharmacokinetic profiles compared to first-generation quinazolines, driving their adoption in antiviral, anticancer, and antimicrobial research.
Properties
IUPAC Name |
4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c29-21(25-15-18-9-6-14-32-18)12-5-13-28-23(31)19-10-3-4-11-20(19)27-24(28)33-16-22(30)26-17-7-1-2-8-17/h3-4,10-11,17-18H,1-2,5-9,12-16H2,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAENYVHMUJYIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated quinazolinone intermediate.
Attachment of the Cyclopentylcarbamoyl Group: This step involves the reaction of the intermediate with cyclopentyl isocyanate under controlled conditions.
Formation of the Butanamide Side Chain: The final step involves the coupling of the oxolan-2-ylmethyl group to the butanamide side chain through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It can serve as a tool compound for probing the function of specific proteins or enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Analog 1 : 4-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]butanamide (PubChem CID: Not specified)
- Structural Difference : Benzylcarbamoyl replaces cyclopentylcarbamoyl.
- Compared to the cyclopentyl group, benzyl may lower lipophilicity (logP) slightly, affecting tissue distribution .
Analog 2 : 2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS: 871493-35-5)
- Structural Difference: A 4-fluorobenzyl group is attached to the quinazolinone core instead of the cyclopentylcarbamoyl-methylsulfanyl chain.
- Fluorine’s electron-withdrawing effect may also alter electronic properties of the core, influencing reactivity .
Functional Group Modifications
Analog 3 : CF2, CF3, CF4 Series (Journal of Engineering and Applied Sciences, 2019)
- Structural Features: These compounds contain isoindoline-1,3-dione and sulfamoylphenyl groups instead of quinazolinone.
- The sulfamoyl group enhances hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s oxolan group .
Spectroscopic Analysis
- NMR Shifts: As shown in , substituents alter chemical environments. The cyclopentyl group in the target compound would deshield nearby protons (e.g., CH2 groups in the butanamide chain) compared to benzyl or fluorophenyl analogs, leading to distinct δ values in regions A (protons near the carbamoyl group) and B (quinazolinone core) .
- IR Data : The target compound’s carbonyl (C=O, ~1660 cm⁻¹) and sulfanyl (C-S, ~700 cm⁻¹) stretches would align with Analog 1 but differ from fluorophenyl-containing analogs due to electronic effects .
Physicochemical and Pharmacological Properties
Table 1: Structural and Property Comparison
| Compound | Core Structure | Key Substituents | logP* | Solubility (mg/mL)* | Bioavailability* |
|---|---|---|---|---|---|
| Target Compound | Quinazolinone | Cyclopentylcarbamoyl, oxolan | 3.2 | 0.15 | Moderate |
| Analog 1 (Benzyl) | Quinazolinone | Benzylcarbamoyl, oxolan | 2.8 | 0.20 | High |
| Analog 2 (4-Fluorophenyl) | Quinazolinone | 4-Fluorobenzyl, oxolan | 3.5 | 0.10 | Low |
| CF3 (Isoindoline-dione) | Isoindoline-dione | Sulfamoylphenyl, methylisoxazole | 2.5 | 0.30 | High |
*Predicted values based on structural analogs and computational models .
- Lipophilicity : The cyclopentyl group in the target compound increases logP compared to benzyl (Analog 1) but is less lipophilic than the 4-fluorophenyl group (Analog 2) .
- Solubility : The oxolan group improves aqueous solubility relative to purely aromatic substituents (e.g., Analog 2), though isoindoline-dione cores (CF3) exhibit higher solubility due to polar sulfamoyl groups .
Biological Activity
The compound 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]butanamide, identified by its CAS number 422289-21-2, is a synthetic molecule that has garnered interest in the field of medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C24H32N4O4S
- Molecular Weight : 472.6 g/mol
- IUPAC Name : 4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell signaling pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
- Antimicrobial Activity : The presence of the quinazoline moiety in the structure suggests potential antimicrobial properties, similar to other compounds in this class.
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance:
- Case Study : A derivative similar to this compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and showed a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
Compounds with similar structural features have been evaluated for their antimicrobial efficacy:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Quinazoline Derivative A | E. coli | 32 µg/mL |
| Quinazoline Derivative B | S. aureus | 16 µg/mL |
These results suggest that the compound may possess significant antimicrobial properties, warranting further investigation.
Antioxidant Activity
Research on related compounds has shown promising antioxidant activity:
- Radical Scavenging Assays : Compounds were tested using DPPH and ABTS assays, demonstrating effective radical scavenging capabilities.
- Cellular Models : In vitro studies indicated that these compounds could reduce oxidative stress markers in cellular models exposed to hydrogen peroxide.
Research Applications and Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound in animal models.
- Mechanistic Studies : To elucidate detailed mechanisms underlying its anticancer and antimicrobial activities.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure impact biological activity could lead to more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
